molecular formula C7H15NO B183744 N-Isopropylbutyramide CAS No. 122348-67-8

N-Isopropylbutyramide

Cat. No.: B183744
CAS No.: 122348-67-8
M. Wt: 129.2 g/mol
InChI Key: KKWNADDVIBLENW-UHFFFAOYSA-N
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Description

N-Isopropylbutyramide, also known as N-(1-methylethyl)butanamide, is an organic compound with the molecular formula C7H15NO. It is a derivative of butyramide where the hydrogen atom of the amide nitrogen is replaced by an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It’s structurally similar to butyramide , which is known to interact with the Aliphatic amidase expression-regulating protein . This protein is involved in the hydrolysis of amide bonds, and it’s found in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.

Mode of Action

Based on its structural similarity to butyramide, it may interact with its target protein to influence its function . The interaction between the compound and its target could lead to changes in the target’s activity, potentially influencing various biological processes.

Biochemical Pathways

Given its potential interaction with the aliphatic amidase expression-regulating protein, it might influence the metabolism of certain amides

Pharmacokinetics

Understanding these properties is crucial as they can significantly impact the bioavailability of the compound . Tools like ADMETlab 2.0 and admetSAR3.0 can provide predictions for these properties, aiding in the understanding of the compound’s pharmacokinetics.

Result of Action

Based on its potential interaction with the aliphatic amidase expression-regulating protein, it might influence various cellular processes, potentially leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . Therefore, these factors should be considered when studying the action of N-Isopropylbutyramide.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylbutyramide can be synthesized through several methods. One common approach involves the reaction of butyric acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:

CH3CH2CH2COOH+(CH3 \text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{(CH}_3\ CH3​CH2​CH2​COOH+(CH3​ 

Biological Activity

N-Isopropylbutyramide (C7H15NO), a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is an amide derivative characterized by an isopropyl group attached to a butyric acid backbone. Its molecular structure can be represented as follows:

  • Chemical Formula: C7H15NO
  • Molecular Weight: 143.20 g/mol
  • CAS Number: 528607

The compound's structure contributes to its solubility and interaction with biological targets, which is critical for its activity.

This compound's biological activity may stem from several mechanisms:

  • Enzyme Inhibition: The amide group can form hydrogen bonds with proteins, potentially modulating enzyme activity.
  • Neurotransmitter Interaction: Similar compounds have shown effects on neurotransmitter uptake and receptor interactions, suggesting a possible role in neuropharmacology.
  • Anti-inflammatory Effects: Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, similar to other butyramides.

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the table below:

Activity Type Description References
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways
Neurotransmitter ModulationMay affect neurotransmitter levels, influencing mood and cognition
Anti-inflammatoryExhibits properties that could reduce inflammation in various models
Analgesic PropertiesPotential use in pain relief formulations

Case Study 1: Analgesic Efficacy

A study explored the use of this compound in topical formulations for pain relief. The formulation demonstrated significant efficacy in reducing pain levels in animal models when applied transdermally. The active concentration ranged from 2% to 20%, showing a dose-dependent response in pain reduction metrics.

Case Study 2: Neuropharmacological Effects

In another investigation, this compound was tested for its effects on neurotransmitter systems in rat models. Results indicated a notable impact on serotonin and dopamine levels, suggesting potential applications in treating mood disorders or enhancing cognitive function.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes, including:

  • Direct Amidation: Reaction of isopropylamine with butyric acid under controlled conditions.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the amide bond between isopropylamine and butyric acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Analgesic Formulations
N-Isopropylbutyramide is primarily recognized for its role in topical pain relief formulations. Research has demonstrated its effectiveness as a non-irritating cooling agent that provides analgesic properties without the adverse effects commonly associated with traditional pain relievers like NSAIDs and opioids. The compound can be incorporated into various topical formulations such as gels, creams, and patches to deliver localized pain relief.

  • Case Study: Topical Pain Relief Composition
    A study detailed in a patent outlines the formulation of a topical analgesic containing this compound. The formulation was shown to provide effective pain relief when applied to affected areas. The active ingredient's cooling effect was noted to enhance patient comfort while minimizing irritation compared to menthol-based products .

Food Industry Applications

Flavoring Agent
In the food industry, this compound serves as a flavoring agent that imparts a cooling sensation without the pungency of menthol. It is particularly useful in products aimed at providing a refreshing taste experience.

  • Case Study: Synthesis for Food Additives
    A method for synthesizing this compound as a food additive has been documented, highlighting its non-menthol cooling properties, which are desirable in various food products. This synthesis method emphasizes the compound's utility in enhancing flavor profiles while ensuring consumer safety .

Cosmetic Applications

Skin Care Products
this compound is utilized in cosmetic formulations due to its soothing and cooling effects on the skin. It is often included in products designed for sensitive skin or those intended to provide relief from irritation.

  • Research Findings: Safety Assessments
    Safety assessments conducted on this compound indicate that it does not exhibit significant reproductive or teratogenic toxicity, making it suitable for use in personal care products. Studies have shown that even at higher concentrations, it does not lead to adverse effects on skin health .

Toxicological Profile

Safety Evaluations
Toxicological evaluations have been crucial in determining the safe use of this compound across its applications. Key findings include:

EndpointResult
Acute Oral ToxicityLD50 = 500 - 1000 mg/kg bwClassified as harmful
MutagenicityNon-mutagenicSafe for use in consumer products
Reproductive ToxicityNOEL = 100 mg/kg bw/dayNo reproductive effects observed

These evaluations support the compound's inclusion in consumer products across various industries, ensuring compliance with safety regulations .

Properties

IUPAC Name

N-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWNADDVIBLENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336033
Record name N-Isopropylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122348-67-8
Record name N-Isopropylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Isopropylbutyramide in the synthesis of the Collagen-Polymer Composite?

A: this compound (NIPAOPMB) acts as a comonomer alongside N-(3-((hydroxymethyl)amino)-3-oxopropyl)-N-isopropylbutyramide (NHMAONIB) in the multi-step polymerization process. These comonomers are strategically incorporated into the starch-grafted-pentapolymer structure through N–C/ O–C coupling reactions. This strategic allocation is crucial for the formation of the final multifunctional hybrid Collagen-Polymer Composite (CPC). []

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